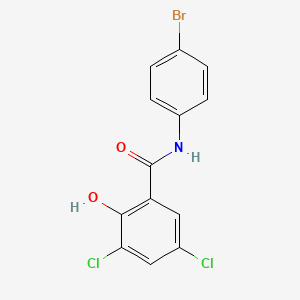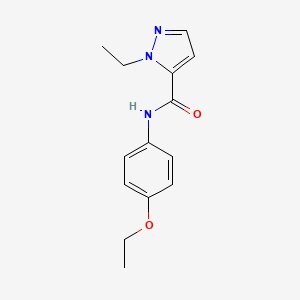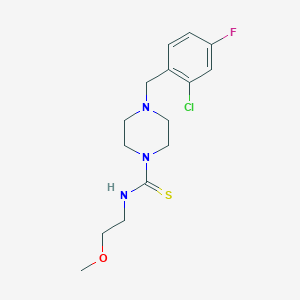![molecular formula C19H13F4N3O2 B14929317 2,3-dihydro-1H-indol-1-yl{1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazol-3-yl}methanone](/img/structure/B14929317.png)
2,3-dihydro-1H-indol-1-yl{1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazol-3-yl}methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dihydro-1H-indol-1-yl{1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazol-3-yl}methanone is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-indol-1-yl{1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazol-3-yl}methanone typically involves multiple steps. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole ring . The pyrazole moiety can be introduced through a reaction involving hydrazine and an appropriate diketone . The final step involves the coupling of the indole and pyrazole moieties with the tetrafluorophenoxy group under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2,3-dihydro-1H-indol-1-yl{1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazol-3-yl}methanone can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Aplicaciones Científicas De Investigación
2,3-dihydro-1H-indol-1-yl{1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazol-3-yl}methanone has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,3-dihydro-1H-indol-1-yl{1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazol-3-yl}methanone involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity . The pyrazole ring can enhance the binding affinity and specificity of the compound . The tetrafluorophenoxy group can improve the compound’s stability and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
2,3-dihydro-2-methyl-1H-indol-1-ylvinyl-1,3,3-trimethyl-3H-indolium sulfate: A compound with similar indole and dihydroindole structures.
4-[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl] 3,5-diethyl 2,6-dimethyl-3,4-dihydropyridine-3,4,5-tricarboxylic acid: Another indole derivative with similar structural features.
Uniqueness
2,3-dihydro-1H-indol-1-yl{1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazol-3-yl}methanone is unique due to its combination of indole, pyrazole, and tetrafluorophenoxy groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C19H13F4N3O2 |
|---|---|
Peso molecular |
391.3 g/mol |
Nombre IUPAC |
2,3-dihydroindol-1-yl-[1-[(2,3,5,6-tetrafluorophenoxy)methyl]pyrazol-3-yl]methanone |
InChI |
InChI=1S/C19H13F4N3O2/c20-12-9-13(21)17(23)18(16(12)22)28-10-25-7-6-14(24-25)19(27)26-8-5-11-3-1-2-4-15(11)26/h1-4,6-7,9H,5,8,10H2 |
Clave InChI |
OPGXKDIOJIZBCC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C2=CC=CC=C21)C(=O)C3=NN(C=C3)COC4=C(C(=CC(=C4F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-dichloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methylcyclopropanecarboxamide](/img/structure/B14929239.png)
![[7-(Difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-A]pyrimidin-3-YL][hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone](/img/structure/B14929249.png)

![(5E)-5-(4-chlorobenzylidene)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1,3-thiazol-4(5H)-one](/img/structure/B14929262.png)
![2,4-Dichloro-6-{[(5-methyl-3-nitro-1H-pyrazol-1-YL)imino]methyl}phenol](/img/structure/B14929266.png)
![N-(4-acetylphenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B14929278.png)
![(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl){4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone](/img/structure/B14929279.png)
![4-bromo-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B14929286.png)
![5-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-1H-1,2,4-triazol-3-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14929292.png)
![5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-(4-methoxyphenyl)furan-2-carboxamide](/img/structure/B14929296.png)
amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14929309.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B14929321.png)

